molecular formula C10H10ClN3O3 B2459349 (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine CAS No. 338422-87-0

(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine

Cat. No. B2459349
M. Wt: 255.66
InChI Key: VVQYIGODFWXBQT-OIGXVCCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine, also known as CMP-NMO, is an organic compound with a wide range of potential scientific applications. CMP-NMO is a synthetic derivative of the naturally occurring amino acid L-proline, and has been studied for its potential use in a variety of laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine involves the reaction of 4-chloroaniline with ethyl nitroacetate to form (E)-3-(4-chlorophenyl)imino-N-ethoxy-2-nitroprop-1-en-1-amine, which is then treated with methanol to obtain the desired compound.

Starting Materials
4-chloroaniline, ethyl nitroacetate, methanol

Reaction
Step 1: 4-chloroaniline is reacted with ethyl nitroacetate in the presence of a base such as sodium ethoxide to form (E)-3-(4-chlorophenyl)imino-N-ethoxy-2-nitroprop-1-en-1-amine., Step 2: The resulting compound is then treated with methanol in the presence of a catalyst such as potassium carbonate to obtain (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine.

Scientific Research Applications

(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine has been studied for its potential use in a variety of scientific research applications. It has been used as a potential inhibitor of the enzyme phosphodiesterase-4 (PDE-4), as well as a potential anti-inflammatory agent. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.

Mechanism Of Action

The exact mechanism of action of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is not yet fully understood. However, it is believed that (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is able to inhibit the activity of PDE-4, AChE, and possibly other enzymes involved in cellular processes. In addition, (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is believed to interact with certain receptors and ion channels in the brain, which may account for its potential therapeutic effects.

Biochemical And Physiological Effects

(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine has been studied for its potential effects on biochemical and physiological processes. In animal studies, (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine has been shown to reduce inflammation and pain, as well as improve cognitive performance. In addition, (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine has been shown to increase levels of the neurotransmitter dopamine, which is involved in the regulation of mood and motivation.

Advantages And Limitations For Lab Experiments

The use of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine in laboratory experiments has several advantages. (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is relatively easy to synthesize and has been studied extensively for its potential therapeutic effects. In addition, (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is relatively non-toxic and has a low potential for abuse. However, there are some limitations to the use of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine in laboratory experiments. (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is not currently approved for use in humans, and its long-term safety and efficacy have not been established.

Future Directions

The potential applications of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine are vast, and there are many potential future directions for research. Future studies should focus on the long-term safety and efficacy of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine, as well as its potential applications in the treatment of neurological disorders such as Alzheimer’s disease. In addition, further research should be conducted to elucidate the exact mechanism of action of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine and to explore its potential use in other areas such as cancer treatment. Finally, further research should be conducted to identify potential new therapeutic applications for (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c1-17-13-7-10(14(15)16)6-12-9-4-2-8(11)3-5-9/h2-7,13H,1H3/b10-7+,12-6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKNDDZQYZJYMJ-ZZAUNFJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=C(C=NC1=CC=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=C(\C=NC1=CC=C(C=C1)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine

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